molecular formula C14H16N8O B12339255 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12339255
M. Wt: 312.33 g/mol
InChI Key: SSFCEYILWPVDRN-UHFFFAOYSA-N
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Description

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H16N8O. This compound is notable for its unique structure, which includes a pyrazine ring, a pyrimidine ring, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-throughput screening, automated synthesis, and continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a pyrimidine ring, and a morpholine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H16N8O

Molecular Weight

312.33 g/mol

IUPAC Name

5-[[6-[2-(aminomethyl)morpholin-4-yl]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H16N8O/c15-4-10-6-18-13(7-17-10)21-12-3-14(20-9-19-12)22-1-2-23-11(5-16)8-22/h3,6-7,9,11H,1-2,5,8,16H2,(H,18,19,20,21)

InChI Key

SSFCEYILWPVDRN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N)CN

Origin of Product

United States

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